molecular formula C9H9ClN4O2 B3392267 ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate CAS No. 923283-31-2

ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate

Cat. No.: B3392267
CAS No.: 923283-31-2
M. Wt: 240.64 g/mol
InChI Key: ACRSGQWULZVSLN-UHFFFAOYSA-N
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Description

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The presence of the pyrazolo[4,3-d]pyrimidine core structure is a key feature that contributes to its biological activity.

Preparation Methods

The synthesis of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of the kinase .

Comparison with Similar Compounds

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate can be compared with other pyrazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective CDK inhibitor .

Properties

IUPAC Name

ethyl 2-(7-chloropyrazolo[4,3-d]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-2-16-7(15)4-14-8-6(3-13-14)11-5-12-9(8)10/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRSGQWULZVSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70854315
Record name Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-31-2
Record name Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
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